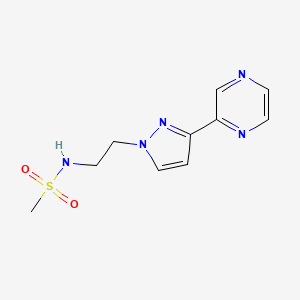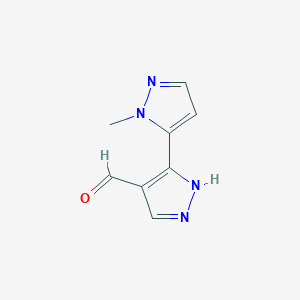![molecular formula C20H22N4O3S3 B2844327 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040685-67-3](/img/no-structure.png)
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, an ethoxyphenyl group, a thiazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : This compound serves as a precursor or intermediate in the synthesis of a broad range of heterocyclic compounds. For example, the synthesis of thieno[2,3-d] pyrimidine derivatives through one-pot synthesis methods demonstrates the compound's versatility in creating pharmacologically relevant structures A. Aly, K. Abu-Zied, A. M. Gaafar (2008).
Antitumor Activity : Several studies highlight the antitumor potential of derivatives synthesized from this compound. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized, exhibiting potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin H. Hafez, Abdel-Rhman B. A. El-Gazzar (2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. This intermediate is then reacted with cyclopentanecarbonyl chloride to form N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. The final step involves the reaction of this intermediate with 2-mercaptoacetic acid to form the target compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "cyclopentanecarbonyl chloride", "2-mercaptoacetic acid" ], "Reaction": [ "4-ethoxybenzaldehyde is condensed with thiourea in the presence of a catalyst to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.", "N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is synthesized by reacting the above intermediate with cyclopentanecarbonyl chloride in the presence of a base.", "The final step involves the reaction of N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one with 2-mercaptoacetic acid in the presence of a base to form N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS-Nummer |
1040685-67-3 |
Produktname |
N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Molekularformel |
C20H22N4O3S3 |
Molekulargewicht |
462.6 |
IUPAC-Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26) |
InChI-Schlüssel |
STAMDZIRFFEMIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)
![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)





![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2844266.png)
![3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2844267.png)